molecular formula C16H13N3O3 B8409491 Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate

Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate

Cat. No.: B8409491
M. Wt: 295.29 g/mol
InChI Key: FRHGMCJZHVLODK-UHFFFAOYSA-N
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Description

Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate is a compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). Another approach involves the use of acylhydrazones, which can be cyclized using oxidizing agents like iodine (I2) or potassium carbonate (K2CO3) under appropriate conditions .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient methods such as one-pot syntheses. For example, the combination of an organo acridinium photocatalyst and a cobaloxime catalyst enables an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to provide 1,3,4-oxadiazoles in good yields . This method is advantageous due to its high efficiency and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidative cyclization of hydrazones to form 1,3,4-oxadiazoles.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted 1,3,4-oxadiazoles, which can exhibit diverse biological activities and chemical properties.

Scientific Research Applications

Chemistry

1,3,4-Oxadiazole derivatives are widely used as building blocks in organic synthesis due to their stability and reactivity. They serve as intermediates in the synthesis of more complex molecules.

Biology and Medicine

These compounds have shown promising antimicrobial, antifungal, and antiviral activities. For instance, some 1,3,4-oxadiazole derivatives have demonstrated stronger activity against Pseudomonas aeruginosa and Staphylococcus aureus compared to standard antibiotics .

Industry

In the agrochemical industry, 1,3,4-oxadiazole derivatives are used as fungicides and herbicides. They are also employed in the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives often involves the inhibition of key enzymes or receptors in biological systems. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific structure of the oxadiazole derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(1,3,4-oxadiazol-2-yl)phenylcarbamate is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties. Its 1,3,4-oxadiazole ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold for drug design and material science applications .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

benzyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate

InChI

InChI=1S/C16H13N3O3/c20-16(21-10-12-5-2-1-3-6-12)18-14-8-4-7-13(9-14)15-19-17-11-22-15/h1-9,11H,10H2,(H,18,20)

InChI Key

FRHGMCJZHVLODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)C3=NN=CO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-(1,3,4-oxadiazol-2-yl)aniline (1 g, 6.2 mmol) and sodium bicarbonate (1.1 g, 13 mmol) in a 2:1 mixture of acetone/water (10 mL) was cooled to 0° C. Benzylchloroformate (0.92 mL, 6.5 mmol) was added dropwise over 5 minutes. The reaction mixture was brought to room temperature and stirred for 30 minutes at which point LCMS indicated completion of the reaction. The reaction mixture was diluted with water and filtered on a glass frit to give (3-[1,3,4]Oxadiazol-2-yl-phenyl)-carbamic acid benzyl ester as a white powder (1.7 g, 93%). M+1=296.4
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Synthesis routes and methods II

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